molecular formula C20H19F3N4O4S B12477901 4-methoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-methoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12477901
M. Wt: 468.5 g/mol
InChI Key: MXOCYHMSXKRDTH-UHFFFAOYSA-N
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Description

3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 4-methoxy-3-nitrobenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling with Thiourea: The acyl chloride intermediate is then reacted with thiourea in the presence of a base such as triethylamine (TEA) to form the desired thiourea derivative.

    Introduction of the Pyrrolidinyl and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Amine Derivatives: Formed through reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development:

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

    Cancer Research:

Industry

    Agriculture: The compound may be used as a pesticide or herbicide.

    Polymer Science:

Mechanism of Action

The mechanism of action of 3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar thiourea structures.

    Nitrobenzoyl Compounds: Compounds with similar nitrobenzoyl groups.

    Pyrrolidinyl Compounds: Compounds with similar pyrrolidinyl groups.

Uniqueness

The uniqueness of 3-(4-METHOXY-3-NITROBENZOYL)-1-[2-(PYRROLIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA lies in its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19F3N4O4S

Molecular Weight

468.5 g/mol

IUPAC Name

4-methoxy-3-nitro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H19F3N4O4S/c1-31-17-7-4-12(10-16(17)27(29)30)18(28)25-19(32)24-14-11-13(20(21,22)23)5-6-15(14)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H2,24,25,28,32)

InChI Key

MXOCYHMSXKRDTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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